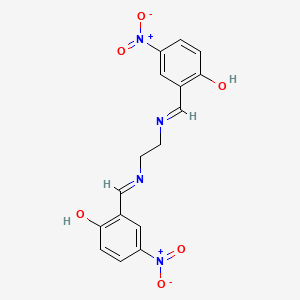
6-Methyl-2,3-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2,3-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO₂) attached to an aniline ring. The specific structure of this compound includes a methyl group (-CH₃) at the 6th position of the aniline ring, making it distinct from other dinitroaniline isomers. This compound is primarily used in the synthesis of various industrial chemicals, including dyes and pesticides .
Métodos De Preparación
The synthesis of 6-Methyl-2,3-dinitroaniline typically involves nitration reactions. One common method is the nitration of 6-methylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 2nd and 3rd positions of the aniline ring. Industrial production methods often involve large-scale nitration reactors with precise temperature and concentration controls to maximize yield and purity .
Análisis De Reacciones Químicas
6-Methyl-2,3-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other functional groups under specific conditions. Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and metal catalysts.
Aplicaciones Científicas De Investigación
6-Methyl-2,3-dinitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including dyes and pigments.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of herbicides and pesticides, contributing to agricultural productivity
Mecanismo De Acción
The primary mechanism of action of 6-Methyl-2,3-dinitroaniline involves its interaction with tubulin proteins in plants. The compound binds to tubulin, inhibiting its polymerization and thus disrupting the formation of microtubules. This leads to the inhibition of cell division and root elongation in plants, making it an effective herbicide. The molecular targets include tubulin proteins, and the pathways involved are related to the cell cycle and mitotic processes .
Comparación Con Compuestos Similares
6-Methyl-2,3-dinitroaniline can be compared with other dinitroaniline compounds such as:
- 2,4-Dinitroaniline
- 2,5-Dinitroaniline
- 2,6-Dinitroaniline
- 3,4-Dinitroaniline
- 3,5-Dinitroaniline These compounds share similar structural features but differ in the position of the nitro groups and any additional substituents. The uniqueness of this compound lies in the presence of the methyl group at the 6th position, which can influence its reactivity and applications .
Propiedades
Número CAS |
3484-29-5 |
|---|---|
Fórmula molecular |
C7H7N3O4 |
Peso molecular |
197.15 g/mol |
Nombre IUPAC |
6-methyl-2,3-dinitroaniline |
InChI |
InChI=1S/C7H7N3O4/c1-4-2-3-5(9(11)12)7(6(4)8)10(13)14/h2-3H,8H2,1H3 |
Clave InChI |
RQEMAPKTZLEYNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


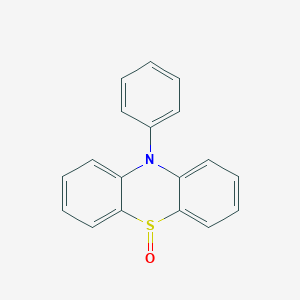
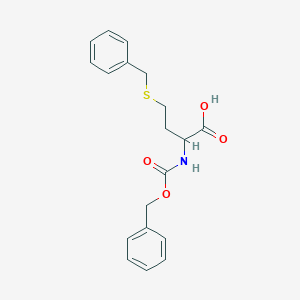
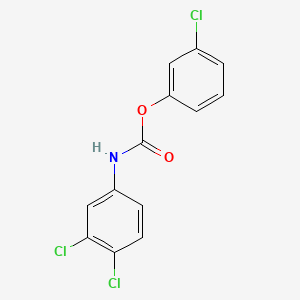
![1-[(5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11940125.png)

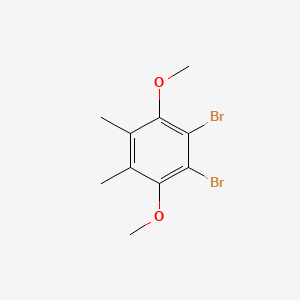

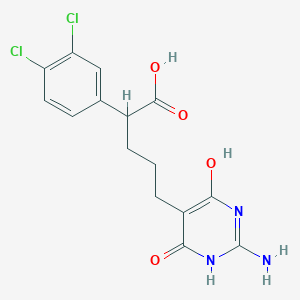
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid](/img/structure/B11940174.png)
